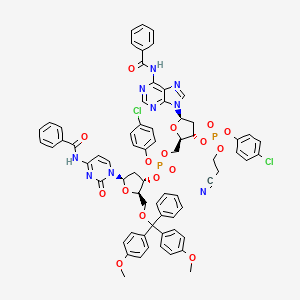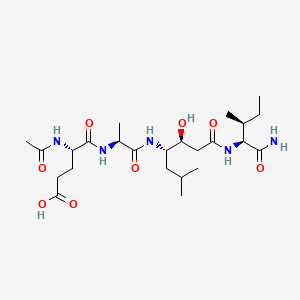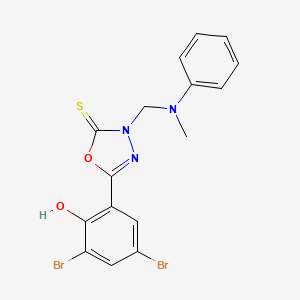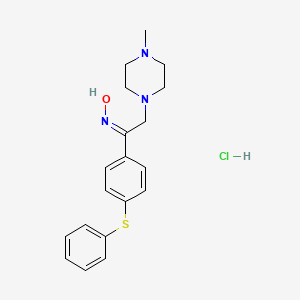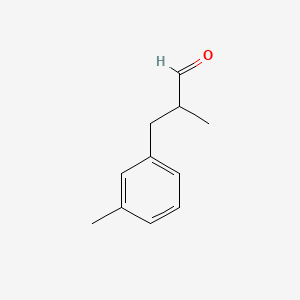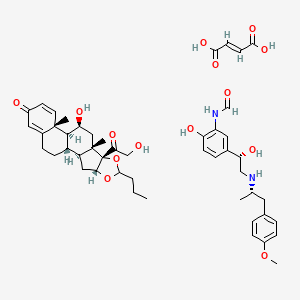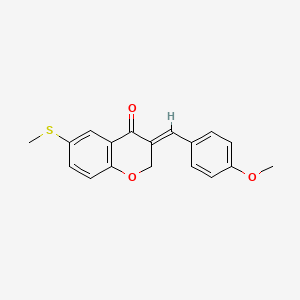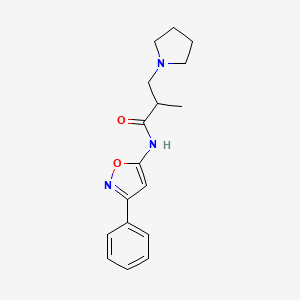
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide is a compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities, including muscle relaxant and anticonvulsant properties . The structure of this compound includes a pyrrolidine ring, a phenyl group, and an isoxazole ring, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an amine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides with a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential muscle relaxant and anticonvulsant activities.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and seizures.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of neurotransmitters in the central nervous system. This modulation can lead to muscle relaxation and anticonvulsant effects. The exact molecular pathways involved are still under investigation, but it is thought to involve the inhibition of certain ion channels and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide
- 2-Methyl-N-(3-phenyl-5-isoxazolyl)propenamide
- 2-Methyl-N-(3-phenyl-5-isoxazolyl)methylpropanamide
Uniqueness
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide is unique due to its specific combination of structural features, including the pyrrolidine ring, phenyl group, and isoxazole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
86683-61-6 |
|---|---|
Fórmula molecular |
C17H21N3O2 |
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C17H21N3O2/c1-13(12-20-9-5-6-10-20)17(21)18-16-11-15(19-22-16)14-7-3-2-4-8-14/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,18,21) |
Clave InChI |
JSIQDVPVNKPIRC-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCC1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


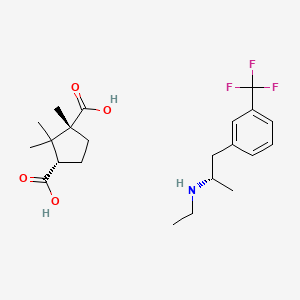
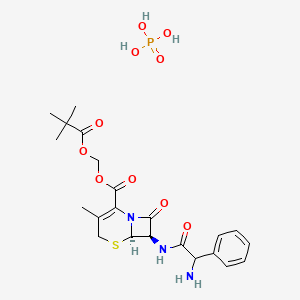
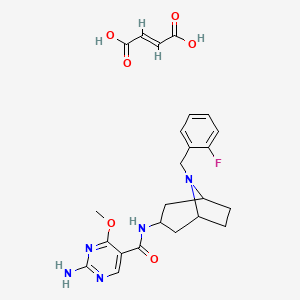
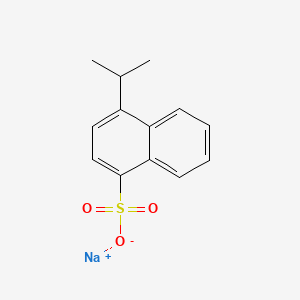
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)

